molecular formula C24H18N2O5 B11950972 Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 853334-18-6

Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Cat. No.: B11950972
CAS No.: 853334-18-6
M. Wt: 414.4 g/mol
InChI Key: KSIKNCRHWQPMFQ-UHFFFAOYSA-N
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Description

Dimethyl 7-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound featuring a pyrrolo[1,2-b]pyridazine core with a biphenyl group attached at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Dimethyl 7-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 7-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 7-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is unique due to its specific structural features, such as the biphenyl group and the pyrrolo[1,2-b]pyridazine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

853334-18-6

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

dimethyl 7-(4-phenylbenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C24H18N2O5/c1-30-23(28)19-18-9-6-14-25-26(18)21(20(19)24(29)31-2)22(27)17-12-10-16(11-13-17)15-7-4-3-5-8-15/h3-14H,1-2H3

InChI Key

KSIKNCRHWQPMFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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